1-(2-Fluorophenyl)-2-phenylethan-1-amine chemical structure and properties
1-(2-Fluorophenyl)-2-phenylethan-1-amine chemical structure and properties
An In-depth Technical Guide on 1-(2-Fluorophenyl)-2-phenylethan-1-amine
Executive Summary
This technical guide provides a comprehensive scientific overview of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS No. 959407-26-2), a fluorinated derivative belonging to the 1,2-diarylethylamine class of compounds. The phenethylamine scaffold is a privileged structure in pharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2][3] The strategic incorporation of a fluorine atom onto the phenyl ring is a well-established medicinal chemistry tactic used to modulate a molecule's metabolic stability, lipophilicity, basicity, and biological target affinity.[2][4][5][6] This document details the chemical structure, physicochemical properties, a robust synthesis protocol via reductive amination, analytical characterization methods, and the potential pharmacological relevance of this compound for researchers, scientists, and drug development professionals.
The Strategic Value of Fluorinated 1,2-Diarylethylamines
The 1,2-diarylethylamine framework is a core structural motif in a range of compounds investigated for significant pharmacological activities.[7] Molecules within this class have been explored for their potential as NMDA receptor antagonists, demonstrating properties that are relevant to neuroprotection, anticonvulsant therapies, and analgesia.[7][8][9]
The introduction of fluorine, as seen in 1-(2-Fluorophenyl)-2-phenylethan-1-amine, is a deliberate design choice. Fluorination can profoundly impact a molecule's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[10]
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Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-targeted therapeutics.
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Target Binding Interactions: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring and introduce new potential hydrogen bonding or dipole-dipole interactions with biological targets, potentially modifying binding affinity and selectivity.[6]
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pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the proximal amine group, which influences the molecule's ionization state at physiological pH and can affect receptor interaction and pharmacokinetic profiles.
Given these principles, 1-(2-Fluorophenyl)-2-phenylethan-1-amine represents a valuable chemical entity for exploring novel CNS-active agents.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of 1-(2-Fluorophenyl)-2-phenylethan-1-amine are summarized below.
Molecular Structure
Caption: General workflow for the synthesis and purification of the target amine.
Experimental Protocol: Reductive Amination
This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Materials:
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1-(2-Fluorophenyl)-2-phenylethanone
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Anhydrous Methanol (MeOH)
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Hydrochloric acid (HCl), aqueous solution
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Sodium hydroxide (NaOH), aqueous solution
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser
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-
Procedure:
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Reaction Setup: To a solution of 1-(2-Fluorophenyl)-2-phenylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10-20 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
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Causality: Ammonium acetate serves as the ammonia source. The large excess drives the equilibrium towards the formation of the imine.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
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Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the ketone starting material, minimizing side reactions. Its stability at neutral to slightly acidic pH makes it ideal for this one-pot procedure.
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Workup and Extraction: Quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Remove the methanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., DCM) to remove non-basic impurities. Basify the aqueous layer with aqueous NaOH to pH >12. Extract the aqueous layer three times with an organic solvent (DCM or EtOAc).
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Causality: The acid-base workup is a self-validating purification step. The amine product is protonated and remains in the aqueous phase during the initial organic wash, while unreacted ketone and non-basic impurities are removed. Subsequent basification deprotonates the amine, rendering it soluble in the organic phase for extraction.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: If necessary, the crude product can be further purified by silica gel column chromatography to yield the final, high-purity amine.
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Analytical Characterization
Confirming the identity and purity of the synthesized 1-(2-Fluorophenyl)-2-phenylethan-1-amine requires a suite of analytical techniques.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural elucidation.
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Mass Spectrometry (MS): Analysis by techniques like GC-MS or LC-MS would confirm the molecular weight. The mass spectrum is expected to show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to an m/z of 215.11 or 216.12, respectively. [11]Characteristic fragmentation patterns for phenethylamines often involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and β-cleavage. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would provide a unique fingerprint. Expected signals include multiplets in the aromatic region (~7.0-7.5 ppm) for the protons on both phenyl rings, a signal for the benzylic CH₂ group, a signal for the methine (CH) proton adjacent to the nitrogen, and a broad singlet for the NH₂ protons. [13] * ¹³C NMR: Would show distinct signals for each of the 14 carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JCF).
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¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming key functional groups: N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a C-F stretching vibration (around 1100-1250 cm⁻¹).
Potential Applications and Research Directions
While specific pharmacological data for 1-(2-Fluorophenyl)-2-phenylethan-1-amine is not extensively published, its structural class provides a strong basis for its potential applications in neuroscience and drug discovery.
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CNS Drug Discovery: As a member of the 1,2-diarylethylamine family, this compound is a candidate for screening against CNS targets like the NMDA receptor. [7][8]Its structural similarity to known psychoactive phenethylamines also suggests potential interactions with monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors. [1][4][14][15]* Medicinal Chemistry Scaffold: The molecule serves as a valuable chiral building block. The primary amine provides a synthetic handle for further elaboration to generate a library of derivatives for structure-activity relationship (SAR) studies.
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Research Chemical: It is a useful tool for investigating the impact of ortho-fluorine substitution on receptor binding and pharmacology within the broader class of phenethylamines. Comparing its activity to its 3-fluoro and 4-fluoro positional isomers, as well as its non-fluorinated parent compound, could yield critical insights into the molecular determinants of ligand-receptor interactions.
Safety and Handling
Based on supplier safety data, 1-(2-Fluorophenyl)-2-phenylethan-1-amine is a hazardous substance that requires careful handling. [16]
| Hazard Type | GHS Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
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Handling: Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a well-ventilated place. Keep the container tightly closed. [17]Store at room temperature. [17]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
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Atlantic Technological University. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]
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PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. [Link]
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DOI. (2019). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]
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